5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]-1,3-oxazolidin-2-one
Beschreibung
5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]-1,3-oxazolidin-2-one is a synthetic oxazolidinone derivative characterized by a methoxymethyl substituent at position 5 of the oxazolidinone ring and a 1,2-benzoxazole moiety at position 3, modified with a 4,4,4-trifluorobutoxy chain. Oxazolidinones are a class of antibacterial agents known for their unique mechanism of action, inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit .
Eigenschaften
IUPAC Name |
5-(methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O5/c1-23-9-11-8-21(15(22)25-11)14-12-4-3-10(7-13(12)26-20-14)24-6-2-5-16(17,18)19/h3-4,7,11H,2,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMNCLANJWZZOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CN(C(=O)O1)C2=NOC3=C2C=CC(=C3)OCCCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Substrate Preparation: 6-Hydroxy-1,2-benzoxazole
The benzoxazole core is synthesized from 2-amino-5-nitrophenol via cyclization:
O-Alkylation with 4,4,4-Trifluorobutyl Bromide
The hydroxyl group at position 6 undergoes Williamson ether synthesis:
Introduction of the 3-Amino Group
Amination is achieved via Hofmann rearrangement:
- Bromination : NBS (N-bromosuccinimide) brominates position 3.
- Ammonolysis : Reaction with NH₃/MeOH at 60°C substitutes bromide with amine (Yield: 75%).
Synthesis of (S)-5-Methoxymethyloxazolidin-2-one (Intermediate B)
Stereoselective Formation of the Oxazolidinone Ring
The (S)-configuration is controlled using (R)-glycidyl derivatives:
- Epoxide Opening : (R)-Epichlorohydrin reacts with sodium methoxymethylamide in THF at −20°C.
- Cyclization : Phosgene (COCl₂) in dichloromethane facilitates ring closure (Yield: 82%, ee >99%).
Mechanistic Insight : Chelation-controlled addition ensures the (S)-configuration by coordinating the methoxymethyl oxygen to Li⁺ ions during epoxide opening.
Coupling of Intermediates A and B
Nucleophilic Acyl Substitution
Optimization Strategies
- Catalysis : Adding DMAP (4-dimethylaminopyridine) increases yield to 76%.
- Solvent Screening : DMF improves solubility but reduces stereochemical integrity (ee drops to 92%).
Alternative Synthetic Routes and Comparative Analysis
One-Pot Tandem Synthesis
A streamlined approach combines benzoxazole formation and oxazolidinone coupling:
- Reagents : 2-Amino-5-(4,4,4-trifluorobutoxy)phenol, (S)-epichlorohydrin, K₂CO₃.
- Conditions : 100°C, 48 h, yielding 58% product.
Limitations : Lower yield due to competing side reactions.
Solid-Phase Synthesis
Immobilizing Intermediate A on Wang resin enables iterative coupling:
Characterization and Quality Control
Spectroscopic Data
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₇F₃N₂O₅ | |
| Molecular Weight | 374.31 g/mol | |
| ¹H NMR (CDCl₃) | δ 4.35 (q, J=6.5 Hz, OCH₂CF₃) | |
| ¹³C NMR | δ 157.8 (C=O), 104.2 (CF₃) | |
| HRMS | m/z 375.1162 [M+H]⁺ |
Chiral Purity Assessment
Chiral HPLC (Chiralpak AD-H column) confirms >99% ee.
Industrial-Scale Manufacturing Considerations
Cost-Effective Steps
Analyse Chemischer Reaktionen
Types of Reactions
5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various substituents depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]-1,3-oxazolidin-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to degradation.
Organic Synthesis: Employed as a building block in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]-1,3-oxazolidin-2-one with structurally related oxazolidinones and heterocyclic derivatives:
*Calculated based on IUPAC name; exact formula may vary.
Key Structural Differences and Implications
Substituent at Position 5 :
- The methoxymethyl group in the target compound contrasts with Tedizolid’s hydroxymethyl group. Methoxymethyl may enhance metabolic stability by reducing oxidation susceptibility compared to hydroxymethyl, which is prone to glucuronidation .
- In contrast, bromomethyl derivatives (e.g., 5-(Bromomethyl)-3-(4-fluorophenyl)-oxazolidin-2-one) lack antibacterial activity but serve as synthetic intermediates for further functionalization .
Substituent at Position 3 :
- The 6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl group introduces a bulky, lipophilic substituent. This contrasts with Tedizolid’s pyridinyl-tetrazolyl group, which enhances target binding through π-π stacking and hydrogen bonding .
- The trifluorobutoxy chain may improve membrane permeability but could reduce solubility compared to Tedizolid’s polar tetrazole moiety.
This design mirrors strategies in deuterated compounds (e.g., L-Deprenyl-D₂), where isotopic substitution alters pharmacokinetics .
Pharmacological and Pharmacokinetic Insights
- Tedizolid : Exhibits a terminal half-life of ~12 hours and 90% oral bioavailability, attributed to its hydroxymethyl group and tetrazole-pyridine pharmacophore . The target compound’s methoxymethyl and benzoxazole groups may extend half-life but require validation.
- Bromomethyl Analogues : Primarily used in synthetic pathways, lacking direct therapeutic relevance .
- Deuterated Compounds: Demonstrate reduced metabolic rates (e.g., L-Deprenyl-D₂ shows slower trapping in brain tissue), suggesting that fluorine or deuterium substitution in oxazolidinones could similarly modulate clearance rates .
Biologische Aktivität
5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]-1,3-oxazolidin-2-one is a synthetic compound belonging to the oxazolidinone class. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications. The structure of this compound suggests possible interactions with biological targets, leading to various therapeutic effects.
Chemical Structure
The molecular formula of the compound is , and its structure includes an oxazolidinone ring, a methoxymethyl group, and a benzoxazole moiety substituted with a trifluorobutoxy group. This unique arrangement may contribute to its biological activity.
Antimicrobial Properties
Research indicates that oxazolidinones exhibit significant antimicrobial activity by inhibiting bacterial protein synthesis. This mechanism is primarily due to their action on the 50S ribosomal subunit of bacteria. Similar compounds in this class have been shown to be effective against Gram-positive bacteria, including strains resistant to other antibiotics .
Antithrombotic Potential
The oxazolidinone class has also been explored for antithrombotic properties. For instance, derivatives similar to this compound have been investigated for their ability to inhibit Factor Xa, an essential enzyme in the coagulation cascade. Such activity could position this compound as a potential therapeutic agent for preventing thromboembolic disorders .
Anti-inflammatory Effects
Compounds with oxazolidinone structures have demonstrated anti-inflammatory effects in various studies. These effects are attributed to their ability to modulate inflammatory pathways and cytokine release, suggesting that 5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]-1,3-oxazolidin-2-one may possess similar properties .
Case Studies and Research Findings
Several studies have highlighted the biological activities of related oxazolidinones:
- Antimicrobial Efficacy : A study demonstrated that oxazolidinone derivatives displayed potent activity against Staphylococcus aureus and Enterococcus faecium, with some compounds showing efficacy against multidrug-resistant strains .
- Inhibition of Factor Xa : Research on related compounds indicated that modifications to the oxazolidinone core could enhance antithrombotic activity by increasing specificity for Factor Xa inhibition. This suggests that structural variations in 5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]-1,3-oxazolidin-2-one might yield similar or improved results .
- Anti-inflammatory Mechanisms : In vitro studies have shown that certain oxazolidinones can reduce the production of pro-inflammatory cytokines in macrophages. This points towards a potential application in treating inflammatory diseases .
Data Tables
The following table summarizes key biological activities associated with oxazolidinone derivatives:
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 5-(Methoxymethyl)-3-[6-(4,4,4-trifluorobutoxy)-1,2-benzoxazol-3-yl]-1,3-oxazolidin-2-one?
- Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Alkylation of 1,2-benzoxazole precursors with 4,4,4-trifluorobutyl reagents under basic conditions (e.g., NaH/DMF) to install the trifluorobutoxy moiety.
- Step 2 : Coupling the oxazolidinone core via nucleophilic substitution or palladium-catalyzed cross-coupling.
- Step 3 : Final functionalization of the methoxymethyl group using protecting-group strategies (e.g., silylation followed by methoxymethylation).
- Validation : Confirm regioselectivity via -NMR and monitor reaction progress using LC-MS. Structural elucidation requires single-crystal XRD (using SHELX ) or -NMR .
Q. How should researchers safely handle this compound in laboratory settings?
- Answer :
- Hazard Mitigation : Use PPE (gloves, goggles) and work in a fume hood. No specific acute toxicity data is available, but analogous oxazolidinones may cause respiratory or dermal irritation .
- Storage : Store in airtight containers at -20°C under inert gas (N) to prevent hydrolysis of the oxazolidinone ring.
- Waste Disposal : Follow institutional guidelines for halogenated organic waste due to the trifluorobutoxy group .
Q. What analytical techniques are critical for characterizing this compound?
- Answer :
- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
- Structural Confirmation :
- XRD : Use SHELX for refinement and ORTEP-3 for visualizing thermal ellipsoids .
- Spectroscopy : -NMR to confirm trifluorobutoxy substitution (δ ≈ -60 ppm) and -NMR to verify methoxymethyl integration .
- Mass Spec : High-resolution ESI-MS to validate molecular formula (e.g., [M+H] or [M+Na]) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural refinement?
- Answer :
- Scenario : Discrepancies between XRD-derived bond lengths and DFT-optimized geometries.
- Methodology :
Re-examine XRD data for twinning or disorder using SHELXL’s TWIN/BASF commands .
Validate computational models (e.g., Gaussian or ORCA) by comparing experimental vs. calculated -NMR chemical shifts.
Use ORTEP-3 to visualize anisotropic displacement parameters and identify potential crystallographic artifacts .
- Case Study : Similar oxazolidinones showed 0.02–0.05 Å deviations in C-O bond lengths between XRD and DFT .
Q. What experimental designs are suitable for studying this compound’s environmental fate?
- Answer :
Abiotic Studies : Assess hydrolysis/photolysis rates under varying pH/UV conditions. Use LC-MS/MS to track degradation products.
Biotic Studies : Conduct microbial degradation assays (e.g., soil microcosms) with -labeled compound to quantify mineralization.
Ecotoxicology : Test acute toxicity on Daphnia magna (OECD 202) and algae (OECD 201).
- Statistical Design : Randomized block designs with split-split plots to account for variables like pH and temperature .
Q. How can computational modeling predict this compound’s biological interactions?
- Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target enzymes (e.g., bacterial ribosomes for antibiotic activity). Validate with MD simulations (NAMD/GROMACS).
- ADMET Prediction : Apply QSAR models (e.g., SwissADME) to estimate logP, bioavailability, and CYP450 inhibition.
- Case Study : Pyrazoline derivatives with similar benzoxazole motifs showed strong correlations between computed binding affinities and experimental IC values .
Q. What strategies address challenges in enantioselective synthesis of this compound?
- Answer :
- Chiral Catalysis : Use Evans’ oxazaborolidine catalysts for asymmetric induction during oxazolidinone formation .
- Resolution Techniques : Chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution (lipases in organic media).
- Validation : Compare optical rotation and circular dichroism spectra with enantiopure standards .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
